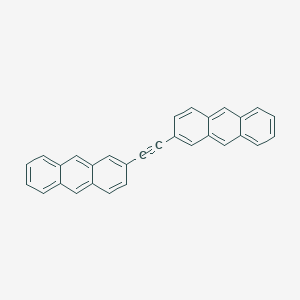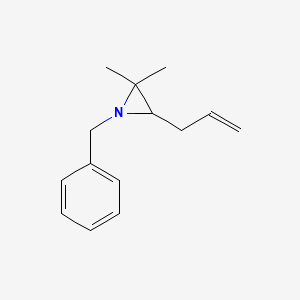
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- is a complex organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a phenylmethyl group, a propenyl group, and two methyl groups attached to the aziridine ring, making it a unique and versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an appropriate amine with an epoxide or halide under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine ring without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aziridines or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- involves its high reactivity due to ring strain. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds and functional groups. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity but different ring strain and stability.
Epoxides: Three-membered oxygen-containing heterocycles with comparable ring strain and reactivity.
Cyclopropanes: Three-membered carbon-containing rings with similar strain but different chemical properties.
Uniqueness
Aziridine, 2,2-dimethyl-1-(phenylmethyl)-3-(2-propenyl)- is unique due to its specific substituents, which confer distinct reactivity and properties compared to other aziridines and similar compounds. The presence of the phenylmethyl and propenyl groups allows for unique interactions and transformations, making it a valuable compound in various applications.
Propiedades
Número CAS |
831200-96-5 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
1-benzyl-2,2-dimethyl-3-prop-2-enylaziridine |
InChI |
InChI=1S/C14H19N/c1-4-8-13-14(2,3)15(13)11-12-9-6-5-7-10-12/h4-7,9-10,13H,1,8,11H2,2-3H3 |
Clave InChI |
PAOFBXAMLWDPQB-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(N1CC2=CC=CC=C2)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


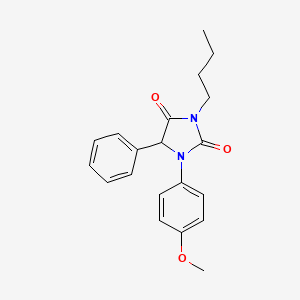
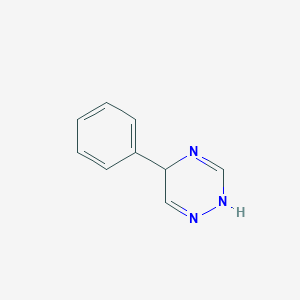
![7-Nitro-N-[2-(pyridin-2-yl)ethyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B14209574.png)

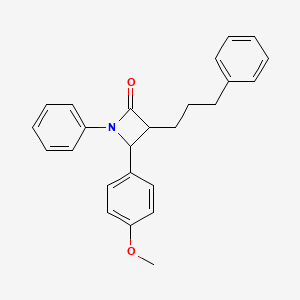

![4-[(E)-{4-[Bis(4-methylphenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B14209596.png)
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
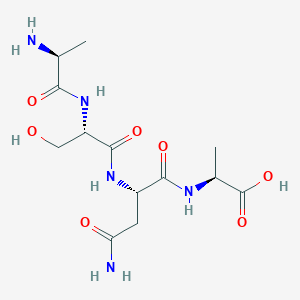
![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)

![1,2-Ethanediamine, N,N-diethyl-N'-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B14209642.png)
